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Get Quote

5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde: Chemical Properties, Synthesis, and

Applications in Advanced Ligand Design

Executive Summary & Structural Significance
In the realm of coordination chemistry and rational drug design, substituted salicylaldehydes

serve as foundational building blocks. 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde (CAS:

328565-20-4) is a highly specialized aromatic aldehyde characterized by a phenolic hydroxyl

group, an ortho-formyl group, and a lipophilic 2-chlorobenzyl moiety at the 5-position [1].

The strategic placement of the 2-chlorobenzyl group profoundly alters the physicochemical

profile of the salicylaldehyde core. The bulky, electron-withdrawing nature of the chlorobenzyl

substituent not only increases the overall lipophilicity (LogP) of the molecule—thereby

enhancing cellular membrane permeability in biological applications—but also provides critical

steric hindrance. This steric bulk is highly advantageous when synthesizing Schiff base ligands

(e.g., Salen or Salophen types) for asymmetric catalysis, as it dictates the spatial orientation of

incoming substrates around the coordinated transition metal center.
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Physicochemical Profile
To facilitate experimental planning and computational modeling, the quantitative

physicochemical properties of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde are summarized

below [1][4].

Property Value

IUPAC Name
5-[(2-Chlorophenyl)methyl]-2-

hydroxybenzaldehyde

CAS Number 328565-20-4

Molecular Formula C₁₄H₁₁ClO₂

Molecular Weight 246.69 g/mol

Topological Polar Surface Area (TPSA) 37.3 Å²

SMILES String
C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=O)C

l

Core Skeleton
Substituted Salicylaldehyde / Aromatic

heterocycle

Key Functional Groups
Phenol (-OH), Aldehyde (-CHO), Aryl Chloride (-

Cl)

Storage Conditions Sealed in dry environment, 2-8°C

Retrosynthetic Analysis and Synthesis Methodology
The synthesis of 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is typically achieved via a two-

step sequence starting from phenol. The first step involves the Friedel-Crafts alkylation of

phenol with 2-chlorobenzyl chloride to yield 4-(2-chlorobenzyl)phenol. The second, more critical

step, is the highly regioselective Casiraghi formylation [2].
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Synthetic workflow for 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde via Casiraghi formylation.

Protocol 1: Regioselective Casiraghi Formylation
The Casiraghi formylation utilizes paraformaldehyde as the formyl source in the presence of a

metal halide and a base under aprotic conditions [2]. Modern variations utilize anhydrous

magnesium dichloride (MgCl₂) and triethylamine (Et₃N) to avoid the use of harsh Grignard

reagents, improving yields and reducing by-products [3].

Causality of Reagents: The combination of MgCl₂ and Et₃N is non-arbitrary. Et₃N deprotonates

the phenol, while Mg²⁺ coordinates simultaneously with the resulting phenoxide oxygen and the

formaldehyde units. This bidentate coordination creates a rigid, cyclic six-membered transition

state that exclusively directs the electrophilic attack of the formyl group to the ortho position.

This prevents unwanted para-formylation and suppresses the formation of Bakelite-type

phenol-formaldehyde polymeric resins [2][3].

Step-by-Step Methodology:

Preparation: Flame-dry a 250 mL two-neck round-bottom flask under a continuous flow of

Argon.

Reagent Charging: Add 4-(2-chlorobenzyl)phenol (1.0 equiv, 10 mmol) and anhydrous MgCl₂

(1.5 equiv, 15 mmol). Suspend the mixture in 50 mL of anhydrous acetonitrile (MeCN).

Base Addition: Add Et₃N (3.75 equiv, 37.5 mmol) dropwise via syringe at room temperature.

Stir for 30 minutes to allow the formation of the magnesium phenoxide complex (the solution

will typically turn pale yellow).
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Formylation: Add paraformaldehyde (3.0 equiv, 30 mmol) in one portion.

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx.

80°C) for 4–6 hours.

Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 4:1). The desired aldehyde

product will exhibit a distinct yellow-green fluorescence under 365 nm UV light and will stain

intensely orange/red with a 2,4-Dinitrophenylhydrazine (2,4-DNP) dip, confirming the

presence of the newly formed carbonyl group.

Workup: Cool to room temperature and quench the reaction by slowly adding 1M HCl (50

mL) to break the magnesium complex. Extract the aqueous layer with Ethyl Acetate (3 x 30

mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo.

Purification: Purify the crude residue via silica gel flash chromatography.

Self-Validation (Analytical): Confirm the product via ¹H NMR (CDCl₃). A successful synthesis

is validated by the appearance of a sharp aldehydic proton singlet at ~9.8 ppm and a

strongly downfield-shifted phenolic -OH proton at ~11.0 ppm, which is characteristic of the

strong intramolecular hydrogen bonding inherent to salicylaldehydes.

Applications in Schiff Base Chemistry &
Coordination Complexes
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde is primarily utilized as a precursor for the

synthesis of mono-, bi-, and tetradentate Schiff base ligands. By condensing the aldehyde with

primary amines (such as ethylenediamine or substituted anilines), researchers can generate

Salen-type (N₂O₂) ligands.
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Logical pathway for Schiff base condensation and subsequent transition metal coordination.

Protocol 2: Schiff Base Ligand Condensation
Causality of Reagents: The condensation is performed in absolute ethanol to drive the

precipitation of the resulting Schiff base, which is typically insoluble in cold alcohols. A catalytic

amount of glacial acetic acid is used to protonate the carbonyl oxygen, increasing the

electrophilicity of the carbonyl carbon. Crucially, a weak acid is chosen so as not to fully

protonate the incoming amine, which would render it non-nucleophilic and stall the reaction.

Step-by-Step Methodology:

Dissolution: Dissolve 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde (2.0 equiv, 2 mmol) in

20 mL of absolute ethanol in a 50 mL round-bottom flask.

Amine Addition: Add ethylenediamine (1.0 equiv, 1 mmol) dropwise while stirring.

Catalysis: Add 2-3 drops of glacial acetic acid.

Reaction: Reflux the mixture for 2-4 hours. A brightly colored (often yellow or orange)

precipitate will begin to form as the tetradentate ligand becomes insoluble.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b2389556/docs?utm_src=pdf-body-img#5-2-chlorobenzyl-2-hydroxybenzaldehyde-chemical-properties
https://www.benchchem.com/product/b2389556/docs?utm_src=pdf-body#5-2-chlorobenzyl-2-hydroxybenzaldehyde-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2389556?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Filter the

solid via vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under high vacuum.

Self-Validation (Analytical): The success of the condensation is definitively proven by FT-IR

spectroscopy. The complete disappearance of the aldehyde C=O stretch (~1650 cm⁻¹) and

the emergence of a strong, sharp imine C=N stretch (~1620 cm⁻¹) validates the conversion.

In ¹H NMR, the aldehyde proton singlet (~9.8 ppm) will be replaced by an imine proton

singlet (~8.3–8.5 ppm).

Biological and Catalytic Implications
When coordinated with transition metals such as Cu(II), Zn(II), or Ni(II), the resulting complexes

leverage the unique properties of the 5-(2-chlorobenzyl) group.

Antimicrobial & Anticancer Activity: According to Overton's concept of cell permeability, the

lipid membrane surrounding cells favors the passage of lipid-soluble materials. The heavy,

lipophilic chlorobenzyl group significantly increases the lipophilicity of the metal complex.

This facilitates deeper penetration through bacterial cell walls or cancer cell lipid bilayers,

allowing the metal center to interact with intracellular targets (e.g., DNA intercalation or ROS

generation).

Catalysis: In asymmetric epoxidation or cyclopropanation reactions, the steric bulk of the 2-

chlorobenzyl group restricts the rotational freedom of the coordinated metal center, creating

a chiral pocket that enforces high enantioselectivity on the incoming substrates.

To cite this document: BenchChem. [5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2389556/docs#5-2-chlorobenzyl-2-
hydroxybenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering
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and industry.
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